3-Methoxy-4-(propan-2-yl)benzamide
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Overview
Description
3-Methoxy-4-(propan-2-yl)benzamide is a benzamide derivative known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. Benzamides are a significant class of amide compounds widely used due to their versatile chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(propan-2-yl)benzamide typically involves the reaction of 3-methoxybenzoic acid with isopropylamine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(propan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-hydroxy-4-(propan-2-yl)benzamide.
Reduction: Formation of 3-methoxy-4-(propan-2-yl)benzylamine.
Substitution: Formation of 3-chloro-4-(propan-2-yl)benzamide or 3-bromo-4-(propan-2-yl)benzamide.
Scientific Research Applications
3-Methoxy-4-(propan-2-yl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential antioxidant and antibacterial properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and receptor binding. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions .
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzamide: Lacks the isopropyl group, resulting in different chemical and biological properties.
4-Isopropylbenzamide: Lacks the methoxy group, affecting its reactivity and applications.
3-Hydroxy-4-(propan-2-yl)benzamide: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
3-Methoxy-4-(propan-2-yl)benzamide is unique due to the presence of both methoxy and isopropyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H15NO2 |
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Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-methoxy-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C11H15NO2/c1-7(2)9-5-4-8(11(12)13)6-10(9)14-3/h4-7H,1-3H3,(H2,12,13) |
InChI Key |
SVLIBSVDYYXXID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)C(=O)N)OC |
Origin of Product |
United States |
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